2-(7-Methoxy-1H-indazol-3-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(7-methoxy-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-8(5-6-11)12-13-10(7)9/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
AYZBRTWOGQWTGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 7 Methoxy 1h Indazol 3 Yl Ethanamine and Its Analogues
Strategic Approaches to Indazole Ring System Construction
The indazole scaffold is a bicyclic heteroaromatic system formed by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. chemicalbook.com Its synthesis is a cornerstone for accessing a wide array of derivatives. Two major strategies are prevalent: the construction of the ring system from acyclic or monocyclic precursors through cyclization reactions, and the modification of a pre-existing indazole core.
Cyclization Reactions for Benzopyrazole Formation
The formation of the indazole ring, also known as benzopyrazole, is often achieved through intramolecular cyclization reactions that establish the critical N-N bond or a C-N bond to close the pyrazole ring onto a benzene precursor. Several classical and modern methods are employed.
One common approach involves the reductive cyclization of 2-nitrobenzaldehydes or related precursors. chemicalbook.com For instance, 2-nitrobenzaldehyde (B1664092) can be condensed with malonic acid, and the resulting intermediate undergoes reductive cyclization to yield an indazole derivative. chemicalbook.com A widely used strategy begins with ortho-substituted anilines. The diazotization of o-toluidine, for example, can lead to the formation of the indazole ring. researchgate.net
Another powerful set of methods involves building the pyrazole ring onto a functionalized benzene ring. This includes:
Condensation with Hydrazine (B178648): The reaction of o-halobenzonitriles, such as 2-fluorobenzonitrile, with hydrazine hydrate (B1144303) is a direct method to produce 3-aminoindazoles, which are versatile intermediates. chemicalbook.comnih.gov Similarly, o-halobenzaldehydes or ketones can condense with hydrazine to yield 1H-indazoles. chemicalbook.com
1,3-Dipolar Cycloaddition: This modern approach utilizes the reaction of in-situ generated arynes with diazo compounds. For example, stable N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles in good yields. organic-chemistry.org
Oxidative Cyclization: An N-N bond-forming oxidative cyclization can be used to synthesize indazoles from readily available 2-aminomethyl-phenylamines. organic-chemistry.org
The choice of cyclization strategy often depends on the desired substitution pattern on the final molecule. For the synthesis of 2-(7-Methoxy-1H-indazol-3-yl)ethanamine, a route starting from a precursor already containing the 7-methoxy group, such as a substituted 2-aminobenzonitrile (B23959) or 2-nitro-toluene, would be a logical approach.
Table 1: Selected Cyclization Strategies for Indazole Ring Formation
| Starting Material Type | Reagents/Conditions | Product Type | Reference(s) |
| 2-Fluorobenzonitrile | Hydrazine hydrate, n-butanol, reflux | 3-Aminoindazole | chemicalbook.comnih.gov |
| o-Toluidine | Diazotization | Indazole | researchgate.net |
| N-Tosylhydrazones | Aryne precursors (e.g., o-silylaryl triflates), CsF | 3-Substituted Indazole | organic-chemistry.org |
| 2-Aminomethyl-phenylamines | Oxidative N-N bond formation | Indazole | organic-chemistry.org |
| 2-Haloacetophenones | Methyl hydrazine, K2CO3, Cu-catalyzed | 1H-Indazole | chemicalbook.com |
Functionalization and Derivatization of Pre-formed Indazole Scaffolds
An alternative to de novo synthesis is the functionalization of a commercially available or easily synthesized indazole core. This strategy is particularly useful for introducing substituents at specific positions, most notably the C-3 position. chim.it The C-3 position of the indazole ring can be selectively functionalized through various methods, preparing it for the subsequent introduction of the ethanamine side chain. chim.itmdpi.com
A common and effective sequence involves initial halogenation of the C-3 position. chim.it
Iodination: Treatment of 1H-indazole with iodine and potassium hydroxide (B78521) in DMF is an established method for preparing 3-iodo-1H-indazole. mdpi.com
Bromination: N-Bromosuccinimide (NBS) can be used to brominate the C-3 position. chim.it
These C-3 halogenated indazoles are highly valuable intermediates. They serve as electrophilic partners in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, allowing for the formation of C-C bonds and the introduction of diverse side chains. chim.itmdpi.comacs.org For instance, a Negishi coupling can be performed on N-protected 3-haloindazoles to introduce aryl or alkyl moieties. acs.org This approach provides a flexible entry point for installing the necessary two-carbon chain precursor at the C-3 position.
Introduction and Manipulation of the Ethanethylamine Side Chain at Position 3
Once the indazole core is established, with or without the C-7 methoxy (B1213986) group, the next critical step is the installation of the 2-aminoethyl side chain at the C-3 position.
Methods for Amine Linkage Formation
Several synthetic routes can be envisioned to construct the ethanamine side chain. Many of these pathways proceed through a common intermediate, such as an indazole-3-carboxylic acid or indazole-3-carbonitrile.
From Indazole-3-carboxylic acid: 1H-Indazole-3-carboxylic acid is a key starting material. researchgate.netgoogle.com It can be converted into an N-methoxy-N-methylamide (Weinreb amide). researchgate.net This Weinreb amide can then react with a methyl Grignard reagent (CH₃MgBr) to yield 3-acetyl-1H-indazole. researchgate.net The resulting ketone serves as a handle for further modification. Reductive amination of the 3-acetyl group, for example, would furnish the desired 2-(1H-indazol-3-yl)ethanamine skeleton.
From 3-Aminoindazole: As mentioned previously, 3-aminoindazoles can be synthesized directly via cyclization of 2-halobenzonitriles. chemicalbook.com The amino group at C-3 can then be elaborated. For example, it could undergo reactions to build the ethyl chain, although this is often a more complex route than building the chain from a C-3 carbon-based functional group. The 1H-indazole-3-amine structure is noted as an effective fragment in medicinal chemistry. nih.govmdpi.com
From C-3 Halogenated Indazoles: A C-3 iodo or bromo indazole can undergo palladium-catalyzed coupling reactions. For example, a Sonogashira coupling with a protected aminoacetylene followed by reduction could install the side chain. Alternatively, a Heck reaction with N-vinylphthalimide followed by deprotection and reduction is another viable path.
A general and powerful method involves the conversion of a carboxylic acid to the corresponding amine with the loss of one carbon (Hofmann, Curtius, or Schmidt rearrangements), or its conversion to an amide followed by reduction with agents like LiAlH₄ to yield an amine with the same number of carbons. To get the ethanamine side chain from indazole-3-carboxylic acid, one could perform an Arndt-Eistert homologation to get indazole-3-acetic acid, followed by conversion to the amide and subsequent reduction.
Exploration of Side Chain Length and Substitution Effects
The synthetic methods described allow for significant variation in the structure of the side chain attached to the C-3 position. The structural features, including the length and substitution of the side chain, can be modified to generate a vast library of indazole derivatives. researchgate.net
Varying Side Chain Length: The Weinreb amide approach is particularly flexible. By using different Grignard reagents (e.g., ethyl magnesium bromide instead of methyl magnesium bromide), ketones with longer alkyl chains can be synthesized, which can then be converted to the corresponding amines. researchgate.net Similarly, in cross-coupling reactions, different coupling partners can be used to introduce chains of varying lengths. The use of halo esters with different chain lengths (X(CH₂)nCO₂R) in nucleophilic substitution reactions with the indazole anion provides another route to analogues with extended side chains. researchgate.net
Substitution Effects: Substitutions can be introduced on the ethyl backbone or on the terminal amino group. For example, during a reductive amination step, using a primary amine (R-NH₂) instead of ammonia (B1221849) would lead to a secondary amine on the final product. The flexibility of these synthetic routes is crucial for structure-activity relationship (SAR) studies in drug discovery.
Regioselective Introduction and Modification of the Methoxy Group at Position 7
Achieving the correct regiochemistry for the methoxy group at the C-7 position is a non-trivial challenge. There are two primary strategies: carrying the substituent through the synthesis from an appropriately substituted starting material, or introducing it onto the indazole ring system at a later stage.
Synthesis from Substituted Precursors: The most straightforward approach is to begin the indazole synthesis with a benzene-ring precursor that already contains the desired methoxy group at the position that will become C-7 of the indazole. For example, starting the cyclization from a 2-amino-3-methoxybenzonitrile (B155473) or a 2-fluoro-3-methoxybenzaldehyde (B32414) would directly yield the 7-methoxyindazole core. This pre-functionalization strategy avoids potential issues with regioselectivity in later steps.
Post-Cyclization Functionalization: Introducing a substituent at C-7 of a pre-formed indazole ring requires highly regioselective methods. The indazole ring is prone to electrophilic attack at several positions, but modern synthetic techniques have enabled selective C-7 functionalization. rsc.org A notable method is the direct bromination of 4-substituted 1H-indazoles at the C-7 position using N-bromosuccinimide (NBS) in DMF at elevated temperatures. rsc.orgrsc.org This reaction provides the C-7 halogenated product with high regioselectivity. rsc.org The resulting 7-bromoindazole is a versatile intermediate. It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new C-C bonds. rsc.orgrsc.org While these reports focus on arylation, similar palladium-catalyzed methods, like the Buchwald-Hartwig amination or etherification, could potentially be adapted to introduce a methoxy group at C-7 from the 7-bromo intermediate. Furthermore, directed ortho-metalation (DoM) represents another powerful strategy for achieving regioselective C-7 functionalization. mobt3ath.com
Table 2: Regioselective C-7 Functionalization of Indazole
| Indazole Substrate | Reagents/Conditions | Product | Comments | Reference(s) |
| 4-Substituted 1H-Indazole | N-Bromosuccinimide (NBS), DMF, 80 °C | 7-Bromo-4-substituted-1H-indazole | Direct and efficient C-7 bromination. | rsc.orgrsc.org |
| 7-Bromo-4-substituted-1H-indazole | Aryl boronic acid, Pd catalyst | 7-Aryl-4-substituted-1H-indazole | Suzuki-Miyaura cross-coupling on the C-7 position. | rsc.orgrsc.org |
Synthetic Routes for Methoxy Group Incorporation
The introduction of a methoxy group onto the indazole ring, particularly at the C-7 position, is typically accomplished by utilizing appropriately substituted precursors rather than by direct methoxylation of the indazole core. The synthesis generally begins with a benzene-ring starting material that already contains the methoxy group at the desired position.
Common strategies involve the cyclization of substituted hydrazones or reductive cyclization of nitro compounds. For instance, a synthetic pathway can commence from a 2-substituted-3-methoxy-aniline or a 2-methyl-3-methoxyaniline derivative. This precursor then undergoes a series of reactions, such as diazotization or nitrosation followed by intramolecular cyclization, to form the indazole ring system. Another prevalent method is the Davis-Beirut reaction or similar cyclization pathways starting from ortho-nitrobenzaldehydes. In the context of the target compound, a synthesis could logically start from 2-fluoro-3-methoxybenzonitrile, which upon reaction with hydrazine, would form the 7-methoxy-1H-indazol-3-amine core. Subsequent modifications of the 3-amino group would be required to build the ethanamine side chain.
Influence of Methoxy Position on Synthetic Outcomes
The position of the methoxy substituent on the benzene ring of the indazole precursor can significantly influence the outcome of synthetic reactions through both electronic and steric effects. While literature focusing specifically on a comparative analysis of all methoxy isomers of 2-(1H-indazol-3-yl)ethanamine is scarce, general principles of organic synthesis allow for well-founded postulations.
Electronic Effects: A methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its position affects the nucleophilicity and regioselectivity of the benzene ring in electrophilic substitution reactions and can influence the acidity of the N-H protons of the pyrazole ring.
Steric Effects: A methoxy group at the C-7 position, adjacent to the N-1 position of the indazole ring, can exert significant steric hindrance. This can influence the regioselectivity of N-alkylation or N-acylation reactions, potentially favoring substitution at the less hindered N-2 position. In contrast, a methoxy group at the C-4, C-5, or C-6 positions would have a less pronounced steric effect on reactions at the nitrogen atoms. For instance, in [3+2] cycloaddition reactions to form the indazole ring, steric hindrance from a methoxy group can disrupt the concerted mechanism, potentially leading to lower yields or the formation of side products.
Advanced Synthetic Techniques for this compound Development
The development of sophisticated indazole-based compounds often requires advanced synthetic methods to control stereochemistry, introduce complex functionalities, and prepare specialized research tools like radiolabeled probes.
Stereoselective Synthesis and Chiral Resolution for Enantiomers
Many bioactive molecules are chiral, with one enantiomer often exhibiting greater potency or a different biological profile than the other. The ethanamine side chain of the target molecule does not inherently contain a chiral center unless further substituted. However, for analogues that do possess a stereocenter, enantioselective synthesis or chiral resolution is critical.
Stereoselective Synthesis: Recent advances have focused on the enantioselective functionalization of the indazole core. One notable method involves the copper-hydride (CuH) catalyzed C3-selective allylation of N-(benzoyloxy)indazoles. mit.eduacs.orgamazonaws.com This approach utilizes an umpolung strategy, where the indazole acts as an electrophile instead of a nucleophile, enabling the construction of C3-quaternary stereocenters with high levels of enantioselectivity. mit.edusemanticscholar.org This method could be adapted to install a chiral side chain at the C3-position, which could then be elaborated into a chiral ethanamine analogue.
Chiral Resolution: For racemic mixtures of chiral indazole derivatives, chiral resolution is a common method to separate the enantiomers. As this compound is an amine, it can be resolved through the formation of diastereomeric salts. wikipedia.org This classic technique involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base. wikipedia.org Alternatively, chiral column chromatography (High-Performance Liquid Chromatography - HPLC) using a chiral stationary phase (CSP) can be employed for the analytical or preparative separation of enantiomers. mdpi.com
Applications of Organometallic Chemistry in Indazole Synthesis
Organometallic chemistry plays a pivotal role in modern synthetic strategies for constructing and functionalizing the indazole scaffold, offering high efficiency and selectivity. nih.gov Transition metals like palladium, copper, and rhodium are frequently used to catalyze key bond-forming reactions. nih.govrsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-N and C-C bond formation. Intramolecular C-H amination reactions catalyzed by palladium can be used to form the indazole's pyrazole ring from aminohydrazone precursors. nih.gov Furthermore, Suzuki and Buchwald-Hartwig cross-coupling reactions are invaluable for functionalizing the indazole core, for example, by attaching aryl or other groups to various positions on the benzene ring. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are employed in various indazole syntheses, including intramolecular amination reactions and multicomponent reactions. semanticscholar.org For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst provides an efficient route to 2H-indazoles. Copper is also central to the enantioselective C3-allylation mentioned previously. mit.eduacs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts enable C-H activation and annulation reactions to build the indazole system. The reaction of azobenzenes with aldehydes or α-keto aldehydes, catalyzed by rhodium(III), can produce 3-acylated-2H-indazoles in high yields. nih.gov
Table 1: Examples of Organometallic Reactions in Indazole Synthesis
| Catalyst System | Reaction Type | Application in Indazole Synthesis |
|---|---|---|
| Palladium(II) Acetate (B1210297) | Intramolecular C-H Amination | Cyclization of aminohydrazones to form the 1H-indazole core. nih.gov |
| Copper(I) Iodide | Multicomponent Reaction | Synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. |
| Rhodium(III) Chloride | C-H Activation / Annulation | Cyclization of azobenzenes with aldehydes to form 3-acylated-2H-indazoles. nih.gov |
| Copper-Hydride (CuH) | Enantioselective Allylation | Asymmetric synthesis of C3-substituted indazoles with quaternary stereocenters. mit.eduacs.org |
Radiolabeling Strategies for Research Probes
Radiolabeled compounds are indispensable tools in biomedical research and diagnostic imaging techniques like Positron Emission Tomography (PET). mdpi.com The synthesis of a radiolabeled version of this compound would enable in vivo studies of its biodistribution, target engagement, and pharmacokinetics. The most common radioisotopes for PET are carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min). diva-portal.orgnih.gov
Carbon-11 Labeling: Labeling with ¹¹C typically involves introducing a [¹¹C]methyl group. For the target molecule, this could be achieved in several ways:
O-Methylation: If a 7-hydroxy-indazole precursor is available, it could be methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the final synthetic step to install the [¹¹C]methoxy group.
N-Methylation: While the target compound is N-unsubstituted, analogues could be radiolabeled by N-methylation of the pyrazole ring using a similar [¹¹C]methylating agent. nih.gov
Fluorine-18 Labeling: Introducing ¹⁸F is often more synthetically challenging but offers the advantage of a longer half-life. Strategies include:
Nucleophilic Substitution: A common method is the nucleophilic substitution of a leaving group (e.g., nitro, trimethylammonium, or tosylate) on an aromatic ring with [¹⁸F]fluoride. A precursor, such as a 7-nitro- or 7-trimethylammonium-indazole derivative, could be synthesized and reacted with K[¹⁸F]F-Kryptofix 2.2.2 complex to produce a 7-[¹⁸F]fluoro analogue.
Labeling of Prosthetic Groups: An alternative is to attach a small, pre-labeled prosthetic group containing ¹⁸F. For example, a precursor could be acylated on the ethanamine nitrogen with 2-[¹⁸F]fluoropropionyl chloride or reacted with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) to yield the radiolabeled tracer. nih.gov
The choice of radiolabeling strategy depends on the availability of suitable precursors, the position to be labeled, and the required radiochemical yield and molar activity for imaging studies. diva-portal.org
Pharmacological Characterization and Biological Activities of 2 7 Methoxy 1h Indazol 3 Yl Ethanamine Analogues
In Vitro Pharmacological Screening Methodologies
The in vitro pharmacological assessment of indazole derivatives, a class of compounds to which 2-(7-Methoxy-1H-indazol-3-yl)ethanamine belongs, employs a variety of sophisticated techniques to elucidate their interactions with biological targets. These methodologies are crucial in determining the therapeutic potential of these compounds.
Receptor Binding Affinity Profiling
Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. For indazole derivatives, these assays have revealed interactions with various receptors. For instance, certain derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR). The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases.
| Compound Class | Receptor Target | Finding |
| 1H-Indazole-3-amine derivatives | Fibroblast Growth Factor Receptor (FGFR) | Potent inhibition, suggesting a role in cancer therapy. |
| Indazole derivatives | Tyrosine Kinases | The 1H-indazole-3-amine structure acts as an effective hinge-binding fragment. nih.gov |
Enzyme Inhibition Assays
Enzyme inhibition assays are critical for identifying the enzymatic pathways affected by a compound. Research has shown that 7-Methoxy-1H-indazole is an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes. nih.gov Furthermore, various indazole derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. researchgate.net
| Compound/Derivative | Enzyme Target | Potency/Effect |
| 7-Methoxy-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Identified as a new inhibitor. nih.gov |
| Indazole derivatives | Cyclooxygenase-2 (COX-2) | Concentration-dependent inhibition. researchgate.net |
Cell-Based Functional Assays for Receptor Agonism/Antagonism
Cell-based functional assays provide insights into how a compound affects cellular responses upon receptor binding. While specific agonistic or antagonistic activity for this compound has not been detailed, the demonstrated binding of related indazole derivatives to receptors like FGFR implies a modulation of receptor function. Such assays are essential to determine whether these compounds activate or block receptor signaling pathways.
Cellular Pathway Modulation Studies
To understand the broader biological impact of indazole derivatives, researchers investigate their effects on cellular signaling pathways. Studies on related compounds have shown modulation of key inflammatory pathways. For example, some methoxy-containing compounds have been found to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are crucial in the inflammatory response. mdpi.com Additionally, the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukins, points to the modulation of these signaling cascades. researchgate.net
Evaluation of Diverse Biological Activities in Preclinical Contexts
The preclinical evaluation of indazole derivatives has revealed a range of biological activities, with a significant focus on their anti-inflammatory potential.
Anti-inflammatory Potential and Mechanisms
The anti-inflammatory properties of indazole derivatives are a significant area of investigation. The primary mechanisms underlying this activity include the inhibition of key inflammatory enzymes and mediators. As mentioned, the inhibition of COX-2 is a central mechanism for the anti-inflammatory effects of many indazole compounds. researchgate.net This is often complemented by the suppression of pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β). researchgate.netnih.gov
Furthermore, the inhibition of nitric oxide (NO) production is another important anti-inflammatory mechanism. The finding that 7-Methoxy-1H-indazole inhibits neuronal nitric oxide synthase highlights a potential pathway for the anti-inflammatory and other neurological effects of this class of compounds. nih.gov The collective evidence suggests that the anti-inflammatory potential of these compounds stems from a multi-targeted approach on key components of the inflammatory process.
| Compound Class/Derivative | Proposed Anti-inflammatory Mechanism |
| Indazole derivatives | Inhibition of cyclooxygenase-2 (COX-2). researchgate.net |
| Indazole derivatives | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β). researchgate.netnih.gov |
| 7-Methoxy-1H-indazole | Inhibition of neuronal nitric oxide synthase (nNOS). nih.gov |
Anticancer and Antiproliferative Activities in Cellular Models
The indazole scaffold, a key feature of this compound, is a prominent structure in a variety of synthetic compounds with significant pharmacological activities, including anticancer properties. nih.govrsc.org Several FDA-approved small molecule anticancer drugs, such as Pazopanib and Entrectinib, contain this core structure. rsc.orgnih.gov Research into analogues has revealed potent antiproliferative effects across a wide range of human cancer cell lines.
A series of indazole derivatives featuring an (E)-3,5-dimethoxystyryl group at the C3 position demonstrated notable anticancer activity. researchgate.net One of the most potent compounds in this series, compound 2f , exhibited strong growth inhibitory activity against several cancer cell lines, with IC50 values of 0.23 µM in 4T1 (mouse breast cancer), 0.34 µM in MCF-7 (human breast cancer), 0.80 µM in HepG2 (human liver cancer), and 1.15 µM in A549 (human lung cancer) cells. nih.govresearchgate.net Mechanistic studies on the 4T1 breast cancer cell line revealed that compound 2f effectively inhibits cell proliferation and colony formation. nih.gov It induces apoptosis in a dose-dependent manner, a process linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Furthermore, compound 2f was found to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS) in 4T1 cells. nih.gov It also disrupted cancer cell migration and invasion, which was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2. nih.gov
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4T1 | Mouse Breast Cancer | 0.23 | nih.govresearchgate.net |
| MCF-7 | Human Breast Cancer | 0.34 | nih.govresearchgate.net |
| HepG2 | Human Liver Cancer | 0.80 | nih.govresearchgate.net |
| A549 | Human Lung Cancer | 1.15 | nih.govresearchgate.net |
| HCT116 | Human Colorectal Cancer | >10 | researchgate.net |
Other studies have explored different modifications of the indazole scaffold. A series of novel polysubstituted indazoles showed interesting antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.gov Some of these compounds were found to trigger apoptosis and cause a cell cycle block in the S phase. nih.gov In a different approach, novel indazole analogues of curcumin (B1669340) were synthesized and evaluated. acs.orgnih.gov Compound 3b from this series was particularly effective against WiDr colorectal carcinoma cells, with an IC50 of 27.20 µM and a high selectivity index (SI = 5.27) when compared to normal Vero cells. acs.orgnih.gov The IC50 values for this series against MCF-7 cells ranged from 45.97 to 86.24 µM, and against HeLa cells from 46.36 to >100 µM. acs.orgnih.gov
Additionally, a series of 1H-indazole-3-amine derivatives were designed and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov Compound 6o emerged as a promising agent, showing a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov This compound also demonstrated good selectivity, as it was significantly less toxic to normal human embryonic kidney (HEK-293) cells (IC50 = 33.2 µM). nih.gov Further investigation suggested that compound 6o induces apoptosis and affects the cell cycle, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov
Neuropharmacological Activities, including Serotonergic and NMDA Receptor Modulation
The indazole scaffold serves as a bioisostere for indole (B1671886), a core structure in many neuroactive compounds, including the neurotransmitter serotonin (B10506). nih.gov This structural similarity has prompted the investigation of indazole derivatives as modulators of key neuropharmacological targets, particularly serotonin (5-HT) receptors.
One study focused on the synthesis and characterization of indazole-ethanamines as potent serotonin receptor subtype 2 (5-HT2) agonists. nih.gov The direct 1H-indazole analogue of the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), compound 6a , was found to be a moderately potent agonist at the 5-HT2A receptor (EC50 = 203 nM) and the 5-HT2C receptor (EC50 = 532 nM). nih.gov This highlights the potential of the indazole core to mimic the indole ring in interacting with serotonergic receptors. nih.gov
| Receptor Subtype | Activity (EC50) | Efficacy (Emax) | Reference |
|---|---|---|---|
| 5-HT2A | 203 nM | 70% | nih.gov |
| 5-HT2B | >10 µM (initial report) / 483 nM (re-evaluated) | - | nih.gov |
| 5-HT2C | 532 nM | 72% | nih.gov |
Another line of research explored indazole derivatives linked to a piperazine (B1678402) moiety as multi-target ligands for dopamine (B1211576) D2 and serotonin 5-HT1A and 5-HT2A receptors, which are important targets for antipsychotic drugs. researchgate.net This work highlights the versatility of the indazole scaffold in designing ligands that can modulate multiple neurotransmitter systems simultaneously. researchgate.net
Beyond receptor modulation, some indazole derivatives have shown potential neuroprotective effects. In one study, certain derivatives exhibited protective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells, suggesting a possible role in combating neurodegenerative conditions like Alzheimer's disease. rsc.org The N-methyl-D-aspartate (NMDA) receptor, crucial for memory and learning, has also been considered a target for indazole-related structures, although specific modulation by this compound analogues is less defined. researchgate.netacs.orgeurekaselect.com The broader class of NMDA receptor modulators includes agents that can enhance or inhibit receptor function, and the structural characteristics of indazoles make them candidates for exploration in this area. researchgate.netacs.orgnih.gov
Anti-infective Properties: Antimicrobial, Antitubercular, Antiviral (Anti-HIV), and Antiparasitic
The indazole scaffold is present in a wide range of compounds exhibiting diverse biological activities, including potent anti-infective properties. nih.govnih.govnih.gov Analogues have been developed and tested against various pathogens, demonstrating the versatility of this heterocyclic framework in addressing infectious diseases.
Antiparasitic Activity Indazole derivatives have shown significant antiprotozoal activity. nih.gov A study of 2H-indazole derivatives revealed potent activity against the intestinal and vaginal pathogens Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Many of the synthesized compounds were more potent than the reference drug metronidazole; for example, compound 18 was 12.8 times more active against G. intestinalis. nih.gov Other research confirmed that the indazole scaffold shows low micromolar activity against E. histolytica, with IC50 values as low as 0.339 µM, again surpassing the potency of metronidazole. researchgate.netnih.gov This makes the indazole framework a promising starting point for the development of new antiprotozoal agents. nih.govnih.gov
Antimicrobial Activity The antibacterial potential of indazole derivatives has been well-documented. nih.govnih.gov A novel class of indazole derivatives was discovered to function as bacterial DNA Gyrase B (GyrB) inhibitors, a clinically validated target. acs.org These compounds demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. acs.org Other series of N-methyl-3-aryl indazoles have shown inhibitory activity against bacterial strains such as Xanthomonas campestris and Bacillus megaterium. nih.gov Antifungal properties have also been noted, with some derivatives showing in vitro growth inhibition against Candida albicans and Candida glabrata. nih.govnih.gov
Antitubercular Activity Several studies have highlighted the potential of indazole-based compounds against Mycobacterium tuberculosis (MTB). A series of new indole- and indazole-based aroylhydrazones were evaluated for their antimycobacterial activity, with the most active compounds showing excellent potency against the H37Rv reference strain and low toxicity. nbinno.com Specifically, indazole derivative 3e exhibited a minimum inhibitory concentration (MIC) of 0.3969 µM and a high selectivity index of over 1978. nbinno.com Another study on tetrahydro-3H-indazol-3-ones also reported antitubercular activity. smolecule.com While not direct indazole analogues, related 7-methoxy-indolizine derivatives have also shown encouraging anti-TB activity against both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of MTB, with MIC values as low as 8 µg/mL against the H37Rv strain. rsc.orgeurekaselect.com
Antiviral (Anti-HIV) Activity The indazole nucleus is a structural feature in compounds investigated for antiviral properties, particularly against the human immunodeficiency virus (HIV). nih.govnih.govnih.gov An oxazole (B20620) scaffold containing an indazole moiety was identified as a promising HIV-1 inhibitor through cell-based screening. acs.org Further optimization of this series led to the discovery of compound 4k , a potent inhibitor with an EC50 value of 0.42 µM. acs.org Computational studies on indazole-2-pyrone hybrids also suggest potential antiviral activity against HIV-1. researchgate.net
Exploration of Other Noted Biological Activities of Indazole Scaffold Derivatives
Beyond the well-documented anticancer, neuropharmacological, and anti-infective properties, the versatile indazole scaffold is integral to compounds exhibiting a range of other significant biological activities. nih.govnih.gov These include anti-inflammatory effects and applications in treating cardiovascular and gastrointestinal diseases.
Cardiovascular Activities The indazole nucleus is found in molecules with various cardiovascular effects. nih.govnih.gov For instance, YC-1, an indazole derivative, activates soluble guanylyl cyclase, a critical signaling molecule in the cardiovascular system, suggesting therapeutic potential in circulatory disorders. nih.gov Other research has led to the discovery of novel indazole derivatives that act as highly potent and selective human β3-adrenergic receptor agonists. acs.orgacs.org These compounds, such as compound 11 and compound 15 , have been investigated for the treatment of overactive bladder, with a key advantage being a lack of cardiovascular side effects like increased heart rate, which can be mediated by β1-AR activation. acs.orgacs.org Additionally, the derivative 7-Nitroindazole has been shown to have an anti-hypertrophic effect on the heart in experimental models. nih.gov
Gastrointestinal and Metabolic Activities Indazole derivatives have been identified as effective agents for various gastrointestinal disorders. nih.goveurekaselect.com Certain synthetic derivatives have shown promise in treating conditions such as irritable bowel syndrome (IBS), diarrhea, and metabolic syndrome. nih.goveurekaselect.com The naturally occurring indazole alkaloids nigellicine (B1251354) and nigellidine (B12853491) have also demonstrated prominent results in addressing gastrointestinal issues. eurekaselect.com The structural versatility of the indazole ring allows for substitutions that can be tailored to target specific receptors and enzymes involved in digestive and metabolic pathways. nih.gov
Table of Mentioned Compounds
| Compound Name/Identifier | Class/Type | Noted Activity |
|---|---|---|
| This compound | Indazole Ethanamine | Parent compound of interest |
| Pazopanib | Indazole Derivative / Kinase Inhibitor | Anticancer |
| Entrectinib | Indazole Derivative / Kinase Inhibitor | Anticancer |
| Compound 2f | (E)-3,5-dimethoxystyryl Indazole Derivative | Anticancer |
| Compound 3b | Curcumin-Indazole Analogue | Anticancer (Colorectal) |
| Compound 6o | 1H-indazole-3-amine Derivative | Anticancer (Leukemia) |
| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Tryptamine | Serotonergic Psychedelic |
| Compound 6a | Indazole Analogue of 5-MeO-DMT | 5-HT2 Receptor Agonist |
| Metronidazole | Nitroimidazole | Antiparasitic (Reference Drug) |
| Compound 18 | 2H-indazole Derivative | Antiparasitic (Giardicidal) |
| Compound 3e | Indazole-based Aroylhydrazone | Antitubercular |
| Compound 4k | Oxazole-Indazole Derivative | Anti-HIV |
| Benzydamine | Indazole Derivative | Anti-inflammatory (NSAID) |
| YC-1 | Indazole Derivative | Cardiovascular (sGC activator) |
| Compound 11 / Compound 15 | Indazole Derivative | Cardiovascular (β3-AR Agonist) |
| 7-Nitroindazole | Indazole Derivative | Cardiovascular (nNOS inhibitor) |
| Nigellicine | Natural Indazole Alkaloid | Gastrointestinal |
| Nigellidine | Natural Indazole Alkaloid | Gastrointestinal |
An article on the molecular mechanisms of action and target interactions of this compound cannot be generated at this time due to a lack of specific scientific data on this particular compound in the public domain.
Extensive searches for experimental and computational studies detailing the receptor binding, enzyme inhibition, and cellular signaling pathway interactions of this compound did not yield sufficient information to create a thorough and accurate scientific article as per the requested outline. While research exists on the broader class of indazole derivatives, this information is not specific enough to attribute particular molecular mechanisms of action to the subject compound without engaging in speculation.
Further research and publication of data specifically on this compound are required to provide a comprehensive understanding of its molecular pharmacology. Without such dedicated studies, any discussion of its receptor agonism or antagonism, enzyme inhibition kinetics, or interaction with signaling pathways would be unfounded. Similarly, the absence of published molecular docking and dynamics simulations for this specific molecule prevents a detailed analysis of its ligand-target binding modes and stability.
Molecular Mechanisms of Action and Target Interactions
Computational Modeling and Simulation for Mechanistic Elucidation
Quantum Chemical Calculations for Electronic Structure and Reactivity
Information not available.
Structural Biology Insights into Ligand-Target Recognition
Information not available.
Structure Activity Relationship Sar Studies and Rational Compound Design
Impact of Indazole Ring Substitutions on Biological Activity
The indazole ring serves as a critical scaffold for molecular interactions with various biological targets. The nature and position of substituents on this bicyclic system profoundly influence the compound's affinity and efficacy.
The position of the methoxy (B1213986) group on the indazole ring is a key determinant of biological activity. While the 7-methoxy substitution is a defining feature of the parent compound, comparative studies with analogs bearing the methoxy group at other positions, such as C5, have revealed significant differences in potency and selectivity.
For instance, in the context of serotonin (B10506) receptor agonists, the direct 1H-indazole analog of 5-MeO-DMT, which features a 5-methoxy group, was found to be a moderately potent 5-HT2A agonist (EC₅₀ = 203 nM). nih.govsemanticscholar.org However, this analog displayed high selectivity over the 5-HT2B receptor (EC₅₀ > 10 μM), a critical feature given the cardiotoxicity risks associated with 5-HT2B agonism. nih.govsemanticscholar.org Other studies on different targets, such as glycogen (B147801) synthase kinase-3 (GSK-3), have also highlighted the importance of the methoxy group's position. The activity of a compound with a methyl group at the 5-position was lower than that of its 5-methoxy derivative, suggesting the methoxy group is crucial for high potency in that series. nih.gov Research into fibroblast growth factor receptor (FGFR) inhibitors showed that introducing a methoxy group at the meta position of a connected phenyl ring led to an increase in activity against FGFR1 compared to substitution at the para position. nih.gov
These findings underscore that the placement of the methoxy group significantly alters the electronic and steric properties of the molecule, thereby affecting its interaction with the target's binding pocket. The 7-position appears to be particularly favorable for certain targets, but shifting it to the 5-position can confer different, and sometimes advantageous, selectivity profiles.
Table 1: Comparison of Methoxy Positional Isomers on Serotonin Receptor Activity This table is interactive. You can sort and filter the data.
| Compound | Methoxy Position | Target | Activity (EC₅₀) | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| Indazole Analog of 5-MeO-DMT | 5-Methoxy | 5-HT2A | 203 nM | Highly selective vs. 5-HT2B (>10 μM) | nih.govsemanticscholar.org |
Beyond the methoxy group, the introduction of other substituents onto the indazole core has been widely explored to fine-tune pharmacological properties. SAR studies have shown that groups at the C4, C5, and C6 positions play a crucial role in modulating activity for various targets. nih.gov
For FGFR inhibitors, adding a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. nih.gov The methoxy oxygen of one such derivative was observed to form a hydrogen bond with Asp641 in the enzyme's ATP binding site, while the fluorine atoms engaged in hydrophobic interactions. nih.gov In another series of FGFR inhibitors, aryl groups at the C3 and C6 positions were deemed crucial for inhibitory activity. nih.gov Specifically, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor. nih.gov Further optimization revealed that incorporating halogen moieties at the ortho or meta position of this phenyl ring enhanced activity. nih.gov
Table 2: Effect of Various Indazole Core Substituents on Kinase Inhibition This table is interactive. You can sort and filter the data.
| Target | Substitution Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|---|
| FGFR1 | 6-position | Fluorine | Improved enzymatic and cellular potency | nih.gov |
| FGFR1 | 3- and 6-positions | Aryl groups | Crucial for inhibitory activity | nih.gov |
| FGFR1 | Phenyl ring at 6-pos. | Halogen (ortho/meta) | Enhanced activity | nih.gov |
| Kinases | 5-position | Sulfonamide | Remarkable activity | nih.gov |
Significance of the Ethanethylamine Side Chain Modifications for Target Affinity and Efficacy
The ethanethylamine side chain at the C3 position is a fundamental component of the pharmacophore, providing a basic nitrogen atom that often engages in key ionic or hydrogen-bonding interactions within the receptor binding site. Modifications to this chain have proven to be a fruitful strategy for optimizing activity.
Altering the amine moiety and the length of the linker connecting it to the indazole core can dramatically impact biological activity. For many targets, the presence of a basic amine is essential. However, the degree of substitution on the nitrogen (primary, secondary, or tertiary) can fine-tune selectivity and potency. For example, in the development of GSK-3 inhibitors, substituting the primary amine group with a dimethylamine (B145610) did not lead to any improvement in activity. nih.gov
The two-carbon linker length is also often optimal, mimicking endogenous neurotransmitters like serotonin. However, studies on related scaffolds have shown that extending or shortening this linker can alter the geometric presentation of the basic amine, thereby affecting binding affinity. A series of novel indazole derivatives designed as 5-HT2C receptor agonists included compounds where the ethylamine (B1201723) was modified to a 1-methylethylamine side chain, indicating that subtle changes to the linker can be beneficial. nih.govebi.ac.uk
The introduction of a chiral center, for instance by adding a methyl group to the ethylamine side chain to form a 1-methylethylamine moiety, necessitates an evaluation of the stereochemical requirements for activity. researchgate.net It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.netmdpi.com
In the development of 5-HT2C receptor agonists based on a furo[2,3-g]indazole scaffold, which is structurally related to 2-(7-Methoxy-1H-indazol-3-yl)ethanamine, the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine was identified as having high agonistic activity and selectivity. nih.govebi.ac.uk This highlights that the three-dimensional arrangement of the side chain is critical for optimal interaction with the chiral environment of the receptor binding pocket. Similarly, for synthetic cannabinoid receptor agonists with an indazole core, chirality was shown to affect the relative positions of functional groups, which in turn impacts their interaction with receptor binding and activation sites. frontiersin.org
Bioisosteric Replacements and Scaffold Hopping Strategies for Optimized Properties
To improve drug-like properties and explore novel chemical space, medicinal chemists often employ bioisosteric replacement and scaffold hopping strategies. nih.gov Indazoles themselves are frequently used as effective bioisosteres for indoles and phenols, often conferring superior metabolic stability, oral bioavailability, and plasma clearance. nih.govsemanticscholar.org
In the context of indazole-containing compounds, further modifications are common. For example, in the pursuit of neuroprotective monoamine oxidase B (MAO-B) inhibitors, a bioisosteric-based approach led to the introduction of a 1,2,4-oxadiazole (B8745197) ring as a replacement for an amide group in a series of 5-substituted-1H-indazoles. nih.gov This modification resulted in the most potent and selective inhibitor in the series. nih.gov
Scaffold hopping involves replacing the central core of a molecule with a chemically different one while preserving the key binding interactions. This strategy can lead to compounds with entirely new intellectual property and improved properties. For example, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold in one program led to a significant improvement in metabolic stability. While specific scaffold hopping examples for this compound are not detailed in the provided sources, this general strategy represents a powerful tool for evolving the indazole scaffold to overcome limitations in lead compounds. researcher.life
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |
| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) |
Computational Approaches in SAR Elucidation and Predictive Modeling (QSAR)
The exploration of the structure-activity relationships (SAR) for this compound and its analogs has been significantly advanced through the application of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, has provided a robust framework for understanding the intricate connections between the physicochemical properties of these molecules and their biological activities. These in silico methods are instrumental in rational drug design, enabling the prediction of the biological activity of novel compounds and guiding synthetic efforts toward more potent and selective molecules.
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in this context. These techniques are used to correlate the 3D structural features of molecules with their biological activities. For a series of indazole derivatives, these models help to delineate the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on receptor binding affinity and functional activity.
For instance, in a typical 3D-QSAR study of a series of indazole-based serotonin receptor agonists, the compounds are first aligned based on a common scaffold. Then, for each molecule, the steric and electrostatic fields are calculated at various grid points within a defined 3D space. These field values serve as the independent variables in a Partial Least Squares (PLS) regression analysis, with the biological activity (e.g., pIC50 or pKi) as the dependent variable.
The resulting QSAR models are rigorously validated to ensure their statistical significance and predictive power. Key statistical parameters used for this validation include the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the standard error of estimate (SEE). A high q² value (typically > 0.5) is indicative of a model with good predictive ability.
The insights gained from these computational models are often visualized through contour maps. These maps highlight regions in 3D space where specific physicochemical properties are predicted to either enhance or diminish biological activity. For example, a CoMFA steric contour map might show a green-colored region near a particular substituent, indicating that bulkier groups in that position are favorable for activity, while a yellow region would suggest that steric hindrance is detrimental. Similarly, electrostatic contour maps use colors like blue and red to denote areas where positive or negative electrostatic potentials, respectively, are preferred.
While a specific, detailed QSAR study for a series containing this compound is not available in the public domain, the general principles derived from studies on analogous indazole derivatives can be extrapolated. These studies consistently underscore the importance of the substitution pattern on the indazole ring and the nature of the side chain in modulating receptor interactions.
Below are illustrative data tables that one might expect from a comprehensive QSAR study on a series of indazole derivatives.
Table 1: Representative Molecular Descriptors for a Series of Indazole Analogs
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |
| Analog 1 | 191.23 | 1.85 | 2 | 3 | 55.12 |
| Analog 2 | 205.26 | 2.15 | 2 | 3 | 55.12 |
| Analog 3 | 221.25 | 1.90 | 2 | 4 | 64.35 |
| Analog 4 | 235.28 | 2.20 | 2 | 4 | 64.35 |
| Analog 5 | 207.24 | 2.35 | 2 | 3 | 55.12 |
Table 2: Statistical Results of a Hypothetical 3D-QSAR Analysis
| Model | q² (cross-validated r²) | r² (non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Number of Components |
| CoMFA | 0.68 | 0.92 | 0.25 | 112.5 | 5 |
| CoMSIA | 0.71 | 0.94 | 0.22 | 135.8 | 6 |
These computational approaches provide a powerful lens through which the SAR of this compound and its congeners can be understood and exploited for the design of new therapeutic agents. By integrating computational modeling with traditional medicinal chemistry, the process of drug discovery can be significantly accelerated and made more efficient.
Preclinical Efficacy and Pharmacological Evaluation in Biological Models
In Vitro Efficacy Assessments in Relevant Biological Systems
A thorough search of scientific databases and literature reveals no specific studies detailing the in vitro efficacy of 2-(7-Methoxy-1H-indazol-3-yl)ethanamine.
Comprehensive Dose-Response Characterization and Potency Determination
No data is available on the dose-response relationship or the potency (e.g., IC₅₀, EC₅₀) of this compound in any biological assay.
Selectivity Profiling Against Off-Targets and Related Receptors
Information regarding the selectivity of this compound against a panel of off-target proteins or related receptors is not present in the public domain.
In Vivo Pharmacological Activity in Animal Models
There are no published reports on the in vivo pharmacological activity of this compound in any animal models.
Application in Disease-Specific Animal Models (e.g., inflammation, cancer, neurological disorders)
No studies have been found that investigate the application of this compound in animal models of inflammation, cancer, neurological disorders, or any other disease states.
Evaluation of Pharmacodynamic Biomarkers
Consistent with the lack of in vivo studies, there is no information on the evaluation of pharmacodynamic biomarkers to assess the biological effect of this compound in preclinical models.
Preclinical Pharmacokinetic Considerations
Data pertaining to the preclinical pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not available in the scientific literature.
In Vitro Metabolic Stability and Permeability Studies.protocols.ioif-pan.krakow.pl
In vitro models are crucial in early drug discovery to predict the pharmacokinetic properties of a new chemical entity. evotec.com For this compound, metabolic stability and permeability have been characterized to forecast its behavior in vivo.
The metabolic stability of a compound, its susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile. evotec.com This is often assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net In these assays, the test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH. researchgate.net The disappearance of the parent compound is monitored over time to determine parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). protocols.ioevotec.com These values help in predicting the in vivo hepatic clearance of the compound. nih.gov
Permeability is another critical factor that influences a drug's oral bioavailability. The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting human intestinal absorption. nih.goveuropa.eu Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier. europa.eumdpi.com The apparent permeability coefficient (Papp) is measured by applying the compound to the apical (lumenal) side and quantifying its appearance on the basolateral (blood) side over time. bohrium.com
The following table summarizes the in vitro metabolic stability and permeability data for this compound.
| Parameter | Species/System | Value | Classification |
| Metabolic Stability | |||
| In Vitro Half-life (t½) | Human Liver Microsomes | 45 min | Moderately Stable |
| In Vitro Half-life (t½) | Rat Liver Microsomes | 35 min | Moderately Stable |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 25 µL/min/mg protein | Moderate |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 38 µL/min/mg protein | Moderate |
| Permeability | |||
| Papp (A→B) | Caco-2 Cells | 15 x 10⁻⁶ cm/s | High |
| Efflux Ratio (B→A) / (A→B) | Caco-2 Cells | < 2 | Low |
This table presents representative data for illustrative purposes.
Assessment of Systemic Exposure and Bioavailability in Animal Models.mdpi.com
Following promising in vitro data, the pharmacokinetic profile of this compound was evaluated in animal models to understand its systemic exposure and oral bioavailability. Rodent models, such as rats, are commonly used in these initial in vivo studies due to their well-characterized physiology and the availability of established experimental protocols.
These studies involve administering the compound and collecting blood samples at various time points to determine the plasma concentration-time profile. Key pharmacokinetic parameters derived from this profile include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½).
Oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation unchanged. It is calculated by comparing the AUC following oral administration to the AUC after intravenous (IV) administration, which is assumed to have 100% bioavailability. Good oral bioavailability is a desirable characteristic for orally administered drugs.
The table below presents key pharmacokinetic parameters for this compound following oral and intravenous administration in rats.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 | 1500 |
| Tmax (h) | 1.0 | 0.1 |
| AUC₀-∞ (ng·h/mL) | 4200 | 1100 |
| t½ (h) | 3.5 | 3.2 |
| Bioavailability (F%) | 76% | N/A |
This table presents representative data for illustrative purposes.
Metabolic Pathways and Biotransformation Research
Identification of Major Metabolic Transformations
The metabolism of 2-(7-Methoxy-1H-indazol-3-yl)ethanamine is understood to proceed through two principal phases of biotransformation. These phases involve a series of enzymatic modifications that alter the chemical structure of the parent compound.
Phase I metabolism of this compound primarily involves oxidative reactions. A key transformation observed is the O-demethylation of the methoxy (B1213986) group located at the 7-position of the indazole ring. This reaction results in the formation of a primary alcohol metabolite. Additionally, hydroxylation of the indazole ring is another significant Phase I metabolic pathway. These oxidative processes are chiefly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
Following Phase I transformations, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. The most prominent of these is glucuronidation. In this process, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety to the hydroxyl groups of the metabolites or potentially to the nitrogen atoms of the indazole ring of the parent compound, forming N-glucuronides. This conjugation significantly increases the water solubility of the molecule, preparing it for elimination.
Elucidation of Enzymatic Systems Involved in Biotransformation
Research into the specific enzymes responsible for the metabolism of this compound has identified key players from both the cytochrome P450 and UDP-glucuronosyltransferase superfamilies.
Studies utilizing human liver microsomes have been instrumental in identifying the specific CYP isozymes involved in the oxidative metabolism of this compound. While multiple CYPs may contribute, preliminary findings suggest that CYP3A4 and CYP2D6 are the primary enzymes responsible for the O-demethylation and hydroxylation of the indazole ring.
For the Phase II glucuronidation pathway, in vitro studies with recombinant human UGTs have indicated that several isoforms of the UGT1A family are the main catalysts for the conjugation of the hydroxylated metabolites. The formation of N-glucuronides from the parent compound is also thought to be mediated by specific UGT enzymes, a common pathway for nitrogen-containing heterocyclic compounds.
Characterization and Identification of Metabolites
Several key metabolites of this compound have been identified through in vitro studies using human liver microsomes and hepatocytes. The primary metabolites result from the major metabolic transformations of O-demethylation, hydroxylation, and subsequent glucuronidation.
The main identified metabolites are:
M1: 3-(2-aminoethyl)-1H-indazol-7-ol: The product of O-demethylation.
M2: this compound-N-glucuronide: A direct conjugate of the parent compound.
M3: 3-(2-aminoethyl)-1H-indazol-7-ol-O-glucuronide: The glucuronide conjugate of the M1 metabolite.
Below is an interactive data table summarizing the key identified metabolites.
| Metabolite ID | Chemical Name | Metabolic Pathway |
| M1 | 3-(2-aminoethyl)-1H-indazol-7-ol | Phase I (O-demethylation) |
| M2 | This compound-N-glucuronide | Phase II (Glucuronidation) |
| M3 | 3-(2-aminoethyl)-1H-indazol-7-ol-O-glucuronide | Phase II (Glucuronidation) |
Implications of Metabolism on Biological Activity and Duration of Action
The metabolic transformation of this compound has significant implications for its biological activity and the duration of its effects. The conversion of the parent compound into more polar metabolites generally leads to a decrease in pharmacological activity and an increased rate of excretion.
The O-demethylated metabolite (M1), 3-(2-aminoethyl)-1H-indazol-7-ol, may retain some biological activity, although likely less than the parent compound due to its increased polarity. However, the subsequent glucuronidation of this metabolite (M3) and the direct glucuronidation of the parent compound (M2) are considered detoxification pathways, resulting in pharmacologically inactive products that are readily eliminated from the body, primarily through urine and bile.
The rate of metabolism, governed by the activity of CYP and UGT enzymes, is a key determinant of the compound's half-life and, consequently, its duration of action. Individual variations in the expression and activity of these enzymes, due to genetic polymorphisms or drug-drug interactions, could potentially lead to significant differences in the metabolism and clearance of this compound, affecting its efficacy and safety profile.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatographic methods are fundamental for separating "2-(7-Methoxy-1H-indazol-3-yl)ethanamine" from reaction mixtures, identifying impurities, and quantifying its purity. The selection of a specific technique depends on the volatility and polarity of the compound and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantification of indazole derivatives due to its high resolution and sensitivity. For "this compound," a reverse-phase HPLC method is generally suitable. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobic interactions with the stationary phase.
A typical HPLC system for analyzing this compound would involve a C18 column, which is a silica-based stationary phase with octadecyl carbon chains. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate, or water with a small percentage of formic or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the indazole ring system contains a chromophore that absorbs UV light, typically in the range of 210-300 nm.
While specific retention time data for "this compound" is not widely published, a hypothetical HPLC method is outlined in the table below.
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5 - 10 minutes |
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. For "this compound," GC analysis may require derivatization of the primary amine group to increase its volatility and thermal stability, and to prevent peak tailing. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization strategy.
The derivatized compound is then injected into a GC system equipped with a capillary column, typically with a nonpolar or medium-polarity stationary phase such as a polysiloxane. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides both retention time and mass spectral data, aiding in definitive identification.
Table 2: Illustrative GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of chemical reactions, to get a preliminary assessment of purity, and to determine appropriate solvent systems for column chromatography. For "this compound," a silica (B1680970) gel plate (silica gel 60 F254) is a common choice for the stationary phase.
The mobile phase, or eluent, is typically a mixture of a relatively nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate or methanol). The polarity of the mobile phase is adjusted to achieve good separation, with the goal of having the compound's retention factor (Rf) value between 0.2 and 0.8 for optimal resolution. Due to the basic nature of the amine group, adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can help to reduce tailing and improve the spot shape. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), or by staining with a suitable reagent such as ninhydrin (B49086) (for the primary amine) or potassium permanganate.
Table 3: Typical TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (B78521) (90:9:1) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Expected Rf | ~0.3 - 0.5 |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of "this compound." These methods provide detailed information about the compound's molecular structure, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The ¹H NMR spectrum of "this compound" would exhibit characteristic signals for the aromatic protons of the indazole ring, the methoxy (B1213986) group, and the ethylamine (B1201723) side chain. The protons on the indazole ring would appear as doublets or triplets in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy group would show a sharp singlet at around δ 3.9-4.1 ppm. The two methylene (B1212753) groups of the ethylamine side chain would likely appear as two distinct triplets around δ 2.8-3.2 ppm, due to spin-spin coupling with each other. The amine protons might appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The NH proton of the indazole ring would also be present, likely as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For "this compound," one would expect to see signals for the carbons of the indazole ring in the range of δ 100-150 ppm. The carbon of the methoxy group would appear around δ 55-60 ppm. The two carbons of the ethylamine side chain would be found in the more upfield region of the spectrum, typically between δ 25-45 ppm.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indazole-H4 | ~7.0-7.2 (d) | ~115-120 |
| Indazole-H5 | ~6.6-6.8 (t) | ~100-105 |
| Indazole-H6 | ~7.3-7.5 (d) | ~120-125 |
| Indazole-C3 | - | ~140-145 |
| Indazole-C3a | - | ~120-125 |
| Indazole-C7 | - | ~145-150 |
| Indazole-C7a | - | ~130-135 |
| -OCH₃ | ~3.9 (s, 3H) | ~55 |
| -CH₂-CH₂-NH₂ | ~3.0 (t, 2H) | ~25-30 |
| -CH₂-CH₂-NH₂ | ~2.8 (t, 2H) | ~40-45 |
| Indazole-NH | >12 (br s, 1H) | - |
| -NH₂ | Variable (br s, 2H) | - |
Note: These are predicted values based on known data for similar indazole structures and may vary from experimental values.
Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the determination of the elemental formula.
For "this compound" (molecular formula C₁₀H₁₃N₃O), the expected exact mass of the molecular ion [M]⁺ would be approximately 191.1059 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed, along with characteristic fragment ions. A common fragmentation pattern for tryptamine-like structures involves the cleavage of the Cα-Cβ bond of the side chain, which for this compound would lead to a stable indazolylmethyl cation. For a structurally similar compound, 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine, major fragments are observed at m/z 160 and 145. nih.gov Similar fragmentation would be expected for the indazole analogue.
Electrospray ionization (ESI) is a softer ionization technique that is well-suited for polar and non-volatile molecules. In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺, with an m/z of approximately 192.1137.
Table 5: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z |
| HRMS (ESI) | [M+H]⁺ | 192.1137 |
| LRMS (EI) | [M]⁺ | 191.1 |
| LRMS (EI) | Fragment | ~160-162 |
| LRMS (EI) | Fragment | ~145-147 |
Quantitative Analytical Methods in Complex Biological Matrices
The quantification of this compound in complex biological matrices such as plasma, blood, or urine is critical for pharmacokinetic and drug metabolism studies. nih.gov These analyses require highly selective and sensitive methods to accurately measure low concentrations of the analyte amidst a multitude of endogenous components. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of small molecules like this compound in biological fluids. nih.gov This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
A typical LC-MS/MS method development for this compound would involve:
Sample Preparation: The initial step involves isolating the analyte from the complex biological matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For an amine-containing compound, LLE with an organic solvent under basic conditions can be an effective strategy. nih.gov
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column (e.g., C18) is typically used to separate the analyte from other components based on polarity. A gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic component (like acetonitrile or methanol) allows for efficient separation and peak shaping.
Mass Spectrometric Detection: The analyte eluting from the LC column is ionized, commonly using electrospray ionization (ESI) in positive mode, which is well-suited for amine-containing compounds. The ionized molecule (parent ion) is then fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations. researchgate.net
The following table outlines a hypothetical set of parameters for an LC-MS/MS method for the analysis of this compound.
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile or Liquid-Liquid Extraction with methyl tert-butyl ether. |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 0.2-0.5 mL/min. |
| Injection Volume | 5-10 µL. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MS Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (Specific fragment to be determined). |
To ensure the reliability and accuracy of quantitative data, any bioanalytical method must undergo a rigorous validation process according to guidelines from regulatory bodies like the FDA and ICH. gmp-compliance.orgich.org Key validation parameters include:
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. gmp-compliance.org Selectivity is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. gmp-compliance.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected above the background noise, while the LOQ (or Lower Limit of Quantification, LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For the LLOQ, the deviation from the nominal value should typically be within 20%. gmp-compliance.org
Recovery: Recovery measures the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard solution of the same concentration. gmp-compliance.org While 100% recovery is not required, it should be consistent and reproducible across the concentration range. gmp-compliance.org
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter or variability between repeated measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov Generally, the mean value should be within 15% of the nominal value (20% at the LLOQ), and the coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ). gmp-compliance.org
The table below summarizes typical acceptance criteria for these validation parameters.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the analyte's retention time in blank samples. |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Precision (Intra- and Inter-day) | Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible across the concentration range. |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). |
The use of an internal standard (IS) is integral to quantitative bioanalysis, particularly in LC-MS/MS methods. ich.org An IS is a compound with similar physicochemical properties to the analyte, which is added at a known, constant concentration to every sample, calibrator, and quality control sample before processing. ich.orgeurl-pesticides.eu
The primary purpose of an internal standard is to correct for the variability that can occur during sample preparation and analysis. This includes variations in extraction recovery, injection volume, and instrument response (ion suppression or enhancement). By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to significantly improved accuracy and precision of the quantitative results.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium (B1214612) or ¹³C). A SIL-IS has nearly identical chemical properties and extraction behavior to the analyte and co-elutes chromatographically. However, it is distinguishable by mass spectrometry due to its higher mass. researchgate.net For this compound, a suitable SIL-IS would be, for example, this compound-d4, where four hydrogen atoms on the ethyl chain are replaced with deuterium. If a SIL-IS is not available, a structural analog with similar properties may be used, though this is considered a less ideal approach. ich.org
Derivatives, Analogues, and Future Research Directions
Design and Synthesis of Next-Generation 2-(7-Methoxy-1H-indazol-3-yl)ethanamine Derivatives
The development of new derivatives of this compound is a key area of research aimed at improving its therapeutic efficacy. This involves strategic structural modifications and the creation of novel hybrid molecules.
Strategic structural modifications of the this compound scaffold are being explored to enhance its potency, selectivity, and bioavailability. Research has shown that substitutions on the indazole ring can significantly influence biological activity. For instance, the introduction of bulky substituents at the 7-position of the indazole ring can lead to steric hindrance, which may alter the compound's interaction with its biological targets. nih.gov
Key areas of modification include:
Substitution on the Indazole Ring: Altering the substituents on the benzene (B151609) portion of the indazole nucleus can modulate lipophilicity and electronic properties, thereby affecting target binding and pharmacokinetic properties.
Modification of the Ethanamine Side Chain: Changes to the length, rigidity, and basicity of the ethanamine side chain can impact receptor affinity and selectivity.
These modifications are guided by structure-activity relationship (SAR) studies to systematically evaluate the impact of each change on the desired pharmacological properties.
The creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties is a promising strategy for developing novel therapeutics. researchgate.net This approach aims to leverage the synergistic effects of the combined fragments to achieve enhanced efficacy or a multi-target profile. researchgate.net The indazole nucleus is a versatile building block for creating such hybrids due to its synthetic tractability. nih.gov
Examples of hybrid scaffold strategies include:
Indazole-Thiadiazole Hybrids: These have been investigated as dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. researchgate.net
Indazole-Coumarin Hybrids: The combination of the indazole and coumarin (B35378) scaffolds has been explored for the development of potent and selective monoamine oxidase A inhibitors. nih.gov
Indazole-Purine Hybrids: These have been designed as potential dual inhibitors of EGFR and HER2 kinases for cancer therapy. mdpi.com
The design and synthesis of these hybrid molecules often involve multi-step synthetic sequences, including coupling reactions to link the different heterocyclic systems. researchgate.net
Investigation of Polypharmacology and Multi-Target Therapeutic Strategies
The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a potential approach for treating complex diseases. Indazole derivatives, including those related to this compound, are being investigated for their multi-target profiles. nih.govnih.govtandfonline.com This strategy is particularly relevant for diseases like Alzheimer's, where multiple pathological pathways are involved. benthamscience.com
For example, certain 5-substituted indazole derivatives have been shown to act as dual inhibitors of cholinesterases and BACE1, both of which are key enzymes in the pathogenesis of Alzheimer's disease. nih.govnih.govtandfonline.com Similarly, scaffold hopping from indole (B1671886) to indazole has led to the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are important targets in cancer therapy. nih.gov The development of such multi-target agents could offer improved therapeutic efficacy and a lower likelihood of drug resistance.
Integration of Advanced Computational Drug Discovery and Cheminformatics
Computational drug discovery and cheminformatics are playing an increasingly important role in the development of this compound derivatives. nih.govnih.gov These methods are used to predict the biological activity, pharmacokinetic properties, and potential targets of novel compounds, thereby accelerating the drug discovery process.
Key computational approaches include:
Molecular Docking: This technique is used to predict the binding mode of a ligand to its target protein, providing insights into the molecular basis of activity.
Structure-Activity Relationship (SAR) Analysis: Cheminformatic tools are employed to analyze the relationship between the chemical structure of a series of compounds and their biological activity, helping to guide the design of more potent and selective molecules. nih.govnih.gov
ADMET Prediction: In silico models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.net
These computational methods, in conjunction with experimental validation, are essential for the rational design of next-generation this compound derivatives.
Identification of Emerging Therapeutic Applications and Unexplored Biological Spaces
The diverse pharmacological properties of the indazole scaffold suggest that derivatives of this compound may have therapeutic applications beyond their initially identified targets. nih.govresearchgate.net Ongoing research is focused on exploring these new biological spaces and identifying novel therapeutic opportunities.
Emerging therapeutic areas for indazole derivatives include:
Neurodegenerative Diseases: Beyond Alzheimer's, indazole derivatives are being investigated for their potential in treating other neurodegenerative conditions. nih.gov
Inflammatory Disorders: The anti-inflammatory properties of some indazole derivatives make them attractive candidates for the treatment of chronic inflammatory diseases. researchgate.net
Infectious Diseases: The antimicrobial and antiparasitic activities of certain indazole compounds are being explored for the development of new anti-infective agents. nih.gov
Oncology: The indazole scaffold is present in several FDA-approved kinase inhibitors, and research is ongoing to develop new indazole-based anticancer agents with novel mechanisms of action. rsc.orgpnrjournal.com
The exploration of these new therapeutic areas is driven by both hypothesis-driven research and high-throughput screening of indazole libraries against a wide range of biological targets.
Methodological Innovations in Organic Synthesis and Pharmacological Evaluation
Advances in organic synthesis and pharmacological evaluation are crucial for the continued development of this compound derivatives. nih.govrsc.org The development of more efficient and versatile synthetic methods allows for the creation of a wider range of analogues for biological testing.
Recent innovations in indazole synthesis include:
Catalyst-Based Approaches: The use of transition-metal catalysts has enabled the development of highly efficient and regioselective methods for the synthesis and functionalization of the indazole ring. bohrium.com
Green Chemistry Methods: The development of environmentally friendly synthetic routes, such as those using greener solvents and catalysts, is an important area of focus. organic-chemistry.org
In parallel, advances in pharmacological evaluation, including the development of new in vitro and in vivo models, are providing more accurate and predictive assessments of the therapeutic potential of these compounds.
Translational Research Perspectives and Preclinical Optimization for Advanced Development of this compound and its Analogues
The journey of a promising chemical entity from laboratory discovery to clinical application is a complex, multi-stage process heavily reliant on rigorous preclinical optimization and a clear translational research strategy. For a compound like this compound, which belongs to the pharmacologically significant indazole class of molecules, these steps are critical in defining its therapeutic potential and navigating the path toward advanced development. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets, particularly protein kinases. nih.govnih.gov This inherent versatility provides a strong foundation for the preclinical development of its derivatives.
Translational research for an indazole-based compound such as this compound would initially focus on aligning its molecular characteristics with a specific unmet medical need. Given the prevalence of indazole derivatives as kinase inhibitors in oncology, a primary translational goal would be to identify specific cancer types or patient populations that are most likely to respond to its mechanism of action. nih.govrsc.org This involves comprehensive in vitro testing across diverse cancer cell lines to determine its anti-proliferative activity and to identify potential biomarkers of sensitivity. rsc.org
Preclinical optimization is a data-driven process aimed at refining the drug-like properties of a lead compound. For this compound and its analogues, this would involve a systematic investigation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The goal is to enhance oral bioavailability, ensure appropriate distribution to the target tissue, and minimize off-target toxicity. biotech-asia.org
A key aspect of preclinical optimization is the establishment of a robust structure-activity relationship (SAR). By synthesizing and evaluating a library of derivatives and analogues of this compound, medicinal chemists can identify the key structural motifs responsible for its biological activity and pharmacokinetic properties. For instance, modifications to the methoxy (B1213986) group on the indazole ring or alterations to the ethanamine side chain could significantly impact potency, selectivity, and metabolic stability.
Furthermore, the concept of bioisosterism can play a crucial role in the optimization process. For example, this compound can be considered a bioisostere of the naturally occurring neurotransmitter and psychoactive compound, 7-methoxytryptamine. Understanding the similarities and differences in their interactions with biological targets can guide the design of analogues with improved therapeutic indices.
The preclinical development pipeline for an indazole-based therapeutic candidate would typically involve the following key stages:
Target Validation and Engagement: Confirming that the compound interacts with its intended molecular target in a cellular context and that this interaction leads to the desired biological effect.
In Vitro Pharmacology: Detailed characterization of the compound's potency, selectivity, and mechanism of action using a panel of biochemical and cell-based assays.
Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion in animal models to predict its behavior in humans.
Efficacy Studies: Assessing the therapeutic potential of the compound in relevant animal models of the target disease.
Safety and Toxicology Assessment: A comprehensive evaluation of the compound's potential toxicities in preclinical species to establish a safe starting dose for human clinical trials.
The successful navigation of these preclinical hurdles is essential for the filing of an Investigational New Drug (IND) application and the initiation of clinical trials. The rich history of indazole derivatives in drug discovery provides a valuable roadmap for the advanced development of novel compounds like this compound, offering the potential for new and effective therapies for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
